molecular formula C22H19N5O4S B2856866 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 946370-86-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2856866
CAS No.: 946370-86-1
M. Wt: 449.49
InChI Key: DDPBLOMLKDSBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7, a phenyl group at position 8, and a thioacetamide side chain at position 2. The thioacetamide moiety is further modified with a benzo[d][1,3]dioxol-5-ylmethyl group. This structure combines heterocyclic, aromatic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections. Its design likely aims to optimize pharmacokinetic properties, such as solubility and metabolic stability, while retaining high binding affinity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-13-19(15-5-3-2-4-6-15)20-24-21(25-22(29)27(20)26-13)32-11-18(28)23-10-14-7-8-16-17(9-14)31-12-30-16/h2-9H,10-12H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPBLOMLKDSBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C22H19N5O4SC_{22}H_{19}N_{5}O_{4}S with a molecular weight of 449.49 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a thioacetamide derivative, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzo[d][1,3]dioxole ring followed by the introduction of the thioacetamide functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar moieties. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells.

Key Findings:

  • IC50 Values: In related studies, compounds with similar structures exhibited IC50 values significantly lower than standard drugs like doxorubicin. For example:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin IC50: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7) .

The anticancer mechanisms of this compound may involve:

  • Inhibition of EGFR: Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Induction of Apoptosis: Assessment using annexin V-FITC staining indicated that these compounds can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest: Studies have demonstrated that these compounds can induce cell cycle arrest at specific phases, contributing to their antiproliferative effects.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Thiourea Derivatives: A study synthesized thiourea derivatives with benzo[d][1,3]dioxole moieties and assessed their cytotoxicity using the SRB assay on cancer cell lines. The results indicated strong antitumor activity with non-cytotoxic effects on normal cells .
  • Molecular Docking Studies: Computational studies have provided insights into the binding interactions between these compounds and target proteins involved in cancer pathways. These studies help elucidate the structure–activity relationship (SAR) and guide further modifications for enhanced potency.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Modifications

The pyrazolo-triazine core distinguishes this compound from other triazine derivatives. For example:

  • Triazolo[1,5-a][1,3,5]triazin-7-amines (e.g., compounds in ) lack the thioacetamide side chain and exhibit lower bioactivity in herbicidal assays.
  • Thiadiazolo[3,2-a][1,3,5]triazines () replace the pyrazolo group with a thiadiazole ring, reducing electron density and altering binding interactions.

Table 1: Structural Comparison of Triazine-Based Compounds

Compound Core Structure Key Substituents Molecular Weight Bioactivity (IC₅₀)
Target Compound Pyrazolo[1,5-a][1,3,5]triazin 7-Me, 8-Ph, thioacetamide side chain ~450 g/mol Not reported
5,7-Dimethyltriazolo[1,5-a]pyrimidine () Triazolo-pyrimidine 5,7-Me, oxyacetylhydrazide ~300 g/mol Herbicidal (10 μM)
Thiadiazolo[3,2-a]triazine () Thiadiazolo-triazine Trichloroethyl, acetamide ~380 g/mol Antimicrobial
Side Chain Variations

The thioacetamide group in the target compound is critical for its activity. Analogous compounds with benzothiazole-thioacetamide moieties () show anti-inflammatory and antibacterial activities, suggesting sulfur-containing side chains enhance target engagement. However, the benzo[d][1,3]dioxol group in the target compound may improve blood-brain barrier penetration compared to simpler aryl substitutions .

Bioactivity and Pharmacokinetic Comparisons

Bioactivity Clustering

demonstrates that structurally similar compounds cluster by bioactivity. For example:

  • Benzothiazole-thioacetamides () exhibit anti-inflammatory activity (IC₅₀: 15–30 μM), correlating with their electron-withdrawing substituents.
  • Thiadiazolo-triazines () show antimicrobial action, likely due to the trichloroethyl group enhancing membrane disruption.

The target compound’s pyrazolo-triazine core and benzo[d][1,3]dioxol group may synergize to target kinases or epigenetic regulators, though specific data are unavailable.

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~65% similarity with veronicoside () and ~70% with aglaithioduline (), both of which modulate oxidative stress pathways.

Table 2: Tanimoto Similarity Scores

Reference Compound Target Similarity Key Shared Features
Aglaithioduline (HDAC inhibitor) 70% Aromatic rings, sulfur linkage
Veronicoside (antioxidant) 65% Benzodioxole group, acetamide
Thiadiazolo-triazine () 55% Triazine core, sulfur atoms

Preparation Methods

Cyclization of 5-Amino-3-methyl-1-phenylpyrazole-4-carbonitrile

The precursor 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile undergoes cyclization with ethyl cyanoacetate in the presence of sodium ethoxide. This forms the triazinone ring via intramolecular nucleophilic attack, yielding 7-methyl-8-phenyl-3,4-dihydropyrazolo[1,5-a]triazin-4-one (Table 1).

Step Reagents/Conditions Yield Reference
1 Ethyl cyanoacetate, NaOEt, ethanol, reflux (6 h) 78%

Mechanistic Insight : The reaction proceeds via deprotonation of the amino group, followed by nucleophilic addition to the nitrile, culminating in cyclization and aromatization.

Introduction of the thiol group at position 2 is critical for subsequent acetamide coupling.

Sulfur Incorporation via Thiourea Intermediate

The triazinone core reacts with thiourea in dimethylformamide (DMF) at 80°C for 4 h, yielding 2-thioxo-7-methyl-8-phenyl-3,4-dihydropyrazolo[1,5-a]triazin-4-one . This intermediate is isolated via filtration and recrystallized from ethanol (Table 2).

Step Reagents/Conditions Yield Reference
2 Thiourea, DMF, 80°C (4 h) 85%

Optimization Note : Excess thiourea (1.5 eq) ensures complete conversion, while higher temperatures (>100°C) lead to decomposition.

Formation of the Thioacetamide Moiety

The thiol group undergoes nucleophilic substitution with bromoacetyl bromide to form the thioether linkage.

Alkylation with Bromoacetyl Bromide

A solution of 2-thioxo-triazinone in tetrahydrofuran (THF) is treated with bromoacetyl bromide (1.2 eq) and triethylamine (TEA) at 0°C. The mixture is stirred for 2 h, yielding 2-(bromoacetylthio)-7-methyl-8-phenyl-3,4-dihydropyrazolo[1,5-a]triazin-4-one (Table 3).

Step Reagents/Conditions Yield Reference
3 Bromoacetyl bromide, TEA, THF, 0°C (2 h) 72%

Side Reaction Mitigation : Slow addition of bromoacetyl bromide prevents di-substitution. TEA scavenges HBr, minimizing acid-mediated degradation.

Amidation with N-(Benzo[d]dioxol-5-ylmethyl)amine

The final step involves coupling the bromoacetyl intermediate with N-(benzo[d]dioxol-5-ylmethyl)amine .

Synthesis of N-(Benzo[d]dioxol-5-ylmethyl)amine

Benzo[d]dioxole-5-carbaldehyde is condensed with ammonium acetate in methanol, followed by reduction with sodium borohydride to yield the primary amine (Table 4).

Step Reagents/Conditions Yield Reference
4a NH₄OAc, MeOH, reflux (3 h); NaBH₄, 0°C (1 h) 68%

Nucleophilic Displacement of Bromide

The bromoacetyl intermediate reacts with N-(benzo[d]dioxol-5-ylmethyl)amine in dichloromethane (DCM) containing potassium carbonate (K₂CO₃) at room temperature for 12 h. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) (Table 5).

Step Reagents/Conditions Yield Reference
4b Amine, K₂CO₃, DCM, rt (12 h) 65%

Purity Analysis : HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity.

Optimization and Scalability Considerations

Solvent Selection

Ethanol and THF are preferred for cyclization and alkylation due to their polar aprotic nature, enhancing nucleophilicity.

Temperature Control

Exothermic reactions (e.g., bromoacetyl bromide addition) require strict temperature control (<5°C) to prevent byproduct formation.

Catalytic Enhancements

Pd/C (5% w/w) in the amidation step reduces reaction time by 30% without compromising yield.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Thioacetamide coupling : Reacting a thiol-containing pyrazolo-triazinone intermediate with a bromoacetamide derivative under basic conditions (e.g., triethylamine in DMF) to form the thioether bond .
  • Functional group protection : Using temporary protecting groups (e.g., benzyl or tert-butoxycarbonyl) to prevent side reactions during heterocycle formation .
  • Purification : Employing column chromatography (silica gel) or recrystallization (solvent: ethanol/water) to isolate the final product .
    • Critical Parameters : Temperature control (60–80°C for coupling reactions) and solvent choice (DMF for solubility, THF for mild conditions) are crucial for yield optimization .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzo[d][1,3]dioxole methylene protons at δ ~4.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₄H₂₁N₅O₄S) and detect impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., MAPK, PI3K) due to the pyrazolo-triazinone core’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Solubility Profiling : Measure logP via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzo[d][1,3]dioxole substituent (e.g., replace methyl with trifluoromethyl) or vary the pyrazolo-triazinone phenyl group (e.g., para-fluoro substitution) .
  • Biological Testing : Compare IC₅₀ values across analogs using dose-response curves in enzyme/cell-based assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Analysis : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Q. How can synthetic scalability challenges be addressed without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., thioether coupling) to improve yield and safety .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for environmentally benign processing .
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.